molecular formula C12H15NO4 B8396782 3-(2-Methoxycarbonyl-ethyl)-5-methyl-pyridine-2-carboxylic acid methyl ester

3-(2-Methoxycarbonyl-ethyl)-5-methyl-pyridine-2-carboxylic acid methyl ester

Cat. No. B8396782
M. Wt: 237.25 g/mol
InChI Key: BJCHBUITJAJZAT-UHFFFAOYSA-N
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Patent
US08742106B2

Procedure details

3-(2-Methoxycarbonyl-ethyl)-5-methyl-pyridine-2-carboxylic acid methyl ester (2.33 g, 9.82 mmol) was dissolved in THF (70 ml). NaOMe (0.796 g, 14.7 mmol) was added and the reaction was heated at reflux temperature for 2 h. The solvents were evaporated under reduced pressure. The residue was taken into 4.5 N aqueous hydrochloric acid (24 ml) and the mixture was heated at reflux temperature for 2 h. After cooling to it solid potassium carbonate was added carefully in portions until pH >8. The mixture was extracted with DCM, the combined organic layers were washed with aq Na2CO3 and aq ammonium chloride solution, dried over sodium sulfate, and the solvent was evaporated at reduced pressure. The residue was purified by chromatography on silica (Flashmaster, hes/EtOAc 1/1 to EtOAc over 15 min, EtOAc to EtOAc/MeOH 9/1 over 10 min) to obtain the product as off-white solid (1.7 g, 81%). [1H-NMR (DMSO-d6, 600 MHz) δ 8.57 (s, 1H), 7.87 (s, 1H), 3.06 (t, 2H), 2.65 (t, 2H), 2.42 (s, 3H); LCMS RtI=2.460 min; [M+H]+=148.0]
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0.796 g
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
COC([C:5]1[C:10]([CH2:11][CH2:12][C:13]([O:15]C)=O)=[CH:9][C:8]([CH3:17])=[CH:7][N:6]=1)=O.C[O-].[Na+]>C1COCC1>[CH3:17][C:8]1[CH:9]=[C:10]2[CH2:11][CH2:12][C:13](=[O:15])[C:5]2=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.33 g
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1CCC(=O)OC)C
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.796 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to it solid potassium carbonate
ADDITION
Type
ADDITION
Details
was added carefully in portions until pH >8
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM
WASH
Type
WASH
Details
the combined organic layers were washed with aq Na2CO3 and aq ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica (Flashmaster, hes/EtOAc 1/1 to EtOAc over 15 min, EtOAc to EtOAc/MeOH 9/1 over 10 min)
Duration
10 min

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C(=NC1)C(CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 117.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.